2-Ethoxyoxetane
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Overview
Description
2-Ethoxyoxetane is an organic compound with the chemical formula C₅H₁₀O₂. It is characterized by a five-membered ring structure that includes an ethoxy group. This compound is a colorless liquid with an ether-like odor and is flammable. It is soluble in various organic solvents such as ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyoxetane can be synthesized through several methods. One common preparation method involves reacting a cyclic sugar alcohol with an oxidizing alcohol . Another method includes the oxidative cyclization of Michael adducts of malonates with chalcones using iodosobenzene and tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. Safety measures are crucial due to the compound’s flammability and potential irritant properties .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyoxetane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products
The major products formed from these reactions include various esters, acetals, ketones, and ethers .
Scientific Research Applications
2-Ethoxyoxetane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to produce other compounds.
Medicine: Research into its use in drug design due to its unique ring structure and stability.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxyoxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of various products. The compound’s unique structure allows it to participate in reactions that modify its ring, leading to different functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A four-membered ring compound with similar reactivity but lacks the ethoxy group.
2-Methyloxetane: Similar structure but with a methyl group instead of an ethoxy group.
3,3-Dimethyloxetane: Contains two methyl groups, offering different reactivity and properties .
Uniqueness
2-Ethoxyoxetane’s uniqueness lies in its ethoxy group, which imparts different chemical properties and reactivity compared to other oxetane derivatives. This makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
62701-34-2 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-ethoxyoxetane |
InChI |
InChI=1S/C5H10O2/c1-2-6-5-3-4-7-5/h5H,2-4H2,1H3 |
InChI Key |
MVFJWDFGVQVBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCO1 |
Origin of Product |
United States |
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